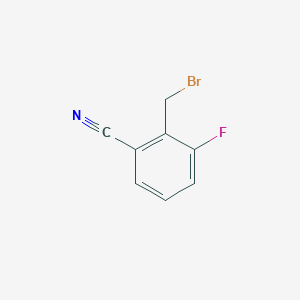

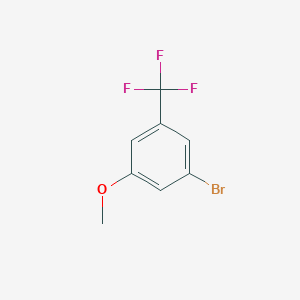

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

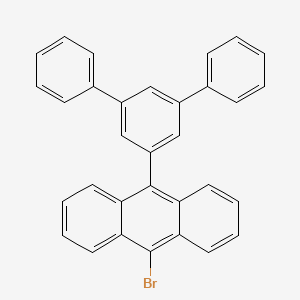

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine atom and a trifluoromethyl group attached to a benzene ring, which is further substituted with a methoxy group. This compound is of interest due to its potential as a versatile intermediate in organic synthesis, particularly in the formation of organometallic compounds, and its unique physical and chemical properties due to the presence of electron-withdrawing groups.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated benzene derivatives has been reported in the literature. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, demonstrating the feasibility of introducing both bromine and trifluoromethyl groups onto a benzene ring . Additionally, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a methoxymethyl-substituted aryl methyl ether suggests that methoxy groups can be retained during halogenation reactions .

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the molecular structure of compounds similar to 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene. For example, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing the geometric characteristics of the molecule and the coordination of the bismuth atom . Such analyses are crucial for understanding the three-dimensional arrangement of substituents, which can influence reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated and trifluoromethylated benzene derivatives has been explored in various studies. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O resulted in both addition-elimination and substitution products, indicating the potential for diverse chemical transformations . Furthermore, the generation of arynes from 1-bromo-2-(trifluoromethoxy)benzene and their subsequent reactions to form naphthalene derivatives demonstrate the synthetic utility of such compounds .

Physical and Chemical Properties Analysis

The presence of bromine and trifluoromethyl groups significantly impacts the physical and chemical properties of benzene derivatives. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra, indicating the influence of substituents on molecular dynamics . Additionally, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, providing insight into intermolecular interactions and packing motifs in the solid state .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Tetrakis

Summary of the Application

“1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .

3. Conversion of Aliphatic Alcohols

Summary of the Application

“1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” can be used in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

Results or Outcomes

The conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers was successful .

4. Synthesis of Trifluoromethylpyridines

Summary of the Application

“1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Synthesis of Pesticides

Summary of the Application

“1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of pesticides . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-bromo-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEKZIYJONXDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623711 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

CAS RN |

627527-23-5 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.